molecular formula C10H22BNO3 B039105 N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine CAS No. 121634-82-0

N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine

Cat. No. B039105
M. Wt: 215.1 g/mol
InChI Key: SPUZEYJHPFNBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine, also known as DMTBOAE, is a boronic acid derivative that has gained attention in recent years for its potential use in scientific research. This compound is a boronic acid ester that can be synthesized through a straightforward method, making it a promising candidate for various applications in biomedical research.

Mechanism Of Action

The mechanism of action of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine is not well understood, but it is believed to involve the formation of covalent bonds between the boronic acid moiety and specific functional groups on the target molecule. This covalent bond formation results in the formation of a stable conjugate that can be used for various applications.

Biochemical And Physiological Effects

N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be a non-toxic compound that is well tolerated by cells and organisms. However, more research is needed to fully understand the effects of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine on biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine is its ease of synthesis, which makes it a readily available compound for use in various lab experiments. N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine is also a versatile compound that can be used for various applications, including bioconjugation and drug delivery. However, one limitation of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine is its relatively short half-life, which can limit its usefulness in certain applications.

Future Directions

There are several future directions for the use of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine in scientific research. One potential application is in the development of new imaging agents for use in diagnostic imaging. N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine could also be used in the development of new drug delivery systems for targeted drug delivery. Additionally, more research is needed to fully understand the mechanism of action of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine and its effects on biological systems.

Synthesis Methods

The synthesis of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with N,N-dimethylethanolamine in the presence of a palladium catalyst. This reaction results in the formation of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine as the main product, which can be purified using standard chromatographic techniques.

Scientific Research Applications

N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine has been used in various scientific research studies due to its unique properties. One of the main applications of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine is in the field of bioconjugation, where it can be used to label proteins and peptides for imaging and detection purposes. N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine has also been used in the development of new drug delivery systems, where it can be used to conjugate drugs to specific targeting molecules for improved efficacy.

properties

CAS RN

121634-82-0

Product Name

N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine

Molecular Formula

C10H22BNO3

Molecular Weight

215.1 g/mol

IUPAC Name

N,N-dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethanamine

InChI

InChI=1S/C10H22BNO3/c1-9(2)10(3,4)15-11(14-9)13-8-7-12(5)6/h7-8H2,1-6H3

InChI Key

SPUZEYJHPFNBOS-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)OCCN(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)OCCN(C)C

synonyms

DIMETHYL-[2-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YLOXY)-ETHYL]-AMINE

Origin of Product

United States

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